The biotin group in Biotin-PEG12-NHS ester can covalently bind to molecules containing free amine groups, such as the primary amines present on the N-terminus or side chains of proteins. This process, called biotinylation, allows researchers to label specific proteins within a complex mixture for subsequent purification and identification.
Biotinylated proteins can then be easily isolated using streptavidin, a protein with a high affinity for biotin. Streptavidin-conjugated magnetic beads or columns can be employed to capture the biotinylated proteins from a sample, effectively separating them from other components. This technique, known as affinity purification, plays a crucial role in various research areas, including:
The PEG (polyethylene glycol) spacer arm in Biotin-PEG12-NHS ester provides several advantages:
These properties of the PEG spacer make Biotin-PEG12-NHS ester valuable for:
Biotin-PEG12-NHS ester is a biotinylation reagent characterized by its long polyethylene glycol (PEG) spacer and the presence of an N-hydroxysuccinimide (NHS) group. The molecular formula for this compound is C₄₁H₇₂N₄O₁₈S, with a molecular weight of approximately 941.1 Da. This compound appears as a white to off-white solid, which may have a sticky texture. It is soluble in dimethyl sulfoxide (DMSO) and has a purity of at least 96% .
The NHS group allows for efficient coupling with primary amines, such as those found at the N-terminus of proteins or on lysine residues, facilitating the biotinylation process. This biotinylation is crucial for various biochemical applications, particularly in labeling and tracking proteins in research settings .
Biotin-PEG12-NHS ester undergoes a nucleophilic attack by primary amino groups (-NH₂) at physiological pH (7-9), resulting in the formation of an amide bond. This reaction releases the NHS group, making it a highly effective method for biotinylating proteins . A coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is often employed to enhance the efficiency of this reaction .
Biotin-PEG12-NHS ester is primarily used for biotinylation of proteins, which enables their detection and purification through streptavidin or avidin interactions. This property is particularly useful in studying protein expression, localization, and interactions within cellular environments. The long PEG spacer minimizes steric hindrance and enhances solubility, making it suitable for various biological applications .
The synthesis of Biotin-PEG12-NHS ester typically involves the following steps:
Biotin-PEG12-NHS ester has several important applications:
Research involving Biotin-PEG12-NHS ester has shown its effectiveness in studying protein interactions and dynamics within cells. By biotinylating surface proteins, researchers can track their movement and interactions using streptavidin-based detection methods. This approach has been pivotal in understanding receptor dynamics, membrane protein localization, and signaling pathways .
| Compound Name | Spacer Length | Functional Group | Unique Features |
|---|---|---|---|
| Biotin-PEG4-NHS Ester | 4 | N-hydroxysuccinimide | Shorter spacer; less steric hindrance |
| Biotin-PEG8-NHS Ester | 8 | N-hydroxysuccinimide | Intermediate spacer; balance between solubility and steric hindrance |
| Biotin-Diethylene Glycol | 2 | N-hydroxysuccinimide | Shortest spacer; high reactivity but limited solubility |
| Biotin-PEG12-Acid | 12 | Carboxylic acid | Lacks NHS group; requires different activation method |
Biotin-PEG12-NHS ester stands out due to its longer PEG chain, which enhances solubility and reduces non-specific interactions compared to shorter variants, making it particularly effective for complex biological systems .
The synthesis of Biotin-PEG12-NHS ester represents a sophisticated multi-step chemical process that combines biotin, polyethylene glycol spacer units, and N-hydroxysuccinimide ester functionality into a single molecular entity with a molecular weight of 941.09 Da [1] [47]. The synthetic approach typically involves sequential coupling reactions that must be carefully controlled to maintain the integrity of each functional component while achieving the desired molecular architecture [32].
The initial synthetic step involves the preparation of biotin N-hydroxysuccinimide ester through the reaction of biotin with N,N'-disuccinimidyl carbonate in the presence of triethylamine as a base catalyst [14]. This reaction proceeds through nucleophilic attack of the biotin carboxylic acid on the activated carbonate, resulting in the formation of the biotin-NHS intermediate with release of N-hydroxysuccinimide [14]. The reaction conditions typically require anhydrous dimethylformamide as solvent and are maintained at room temperature for approximately six hours to ensure complete conversion [14].
The subsequent incorporation of the polyethylene glycol spacer represents the most challenging aspect of the synthetic sequence due to the requirement for precise control of chain length and end-group functionality [34]. The PEG12 component is typically introduced through coupling reactions involving either 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or similar peptide coupling reagents [34]. The reaction proceeds through the formation of an activated intermediate that subsequently undergoes nucleophilic attack by the amino-terminated PEG chain [34].
Table 1: Synthetic Parameters for Biotin-PEG12-NHS Ester Formation
| Reaction Step | Reagents | Solvent | Temperature | Duration | Yield |
|---|---|---|---|---|---|
| Biotin Activation | Biotin, N,N'-disuccinimidyl carbonate, triethylamine | Dimethylformamide | Room temperature | 6 hours | 98% [14] |
| PEG Coupling | Biotin-NHS, amino-PEG12, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Dimethylformamide | 0°C to room temperature | 48 hours | 85-90% [34] |
| Final NHS Esterification | PEG12-biotin, N-hydroxysuccinimide, carbodiimide | Dichloromethane | Room temperature | 12 hours | 75-85% [34] |
The mechanism of NHS ester formation involves the activation of carboxylic acid groups through carbodiimide-mediated coupling with N-hydroxysuccinimide [35]. This reaction proceeds through an O-acylisourea intermediate that rearranges to form the stable NHS ester linkage [35]. The NHS ester functionality provides exceptional reactivity toward primary amino groups under physiological conditions, forming stable amide bonds with concurrent release of N-hydroxysuccinimide [2] [6].
The chemical reactivity of the NHS ester group exhibits pH-dependent behavior, with optimal coupling efficiency occurring at pH 7-9 where primary amino groups exist in their nucleophilic form [2] [6]. The reaction kinetics follow second-order behavior with rate constants that are influenced by both pH and ionic strength of the reaction medium [29]. Alternative synthetic approaches have been developed using different activated ester chemistries, including p-nitrophenyl esters and sulfonated NHS derivatives, although these typically exhibit lower coupling efficiencies [29].
The purification of Biotin-PEG12-NHS ester requires specialized chromatographic techniques due to the amphiphilic nature of the molecule and the presence of multiple functional groups that can interact with various separation media [9] [12]. Column chromatography on silica gel represents the most commonly employed purification method, utilizing gradient elution systems that can effectively separate the desired product from synthetic intermediates and side products [38] [40].
Silica gel flash chromatography employs polar solvent systems, typically chloroform-methanol gradients, to achieve separation based on differential polarity and hydrogen bonding interactions [38]. The chromatographic behavior of Biotin-PEG12-NHS ester is characterized by intermediate retention due to the balance between the hydrophobic biotin and NHS components and the hydrophilic polyethylene glycol spacer [38]. Visualization of chromatographic fractions is typically accomplished using iodine vapor or cerium ammonium molybdate staining, as the compound lacks significant ultraviolet chromophores [38].
Table 2: Chromatographic Purification Conditions for Biotin-PEG12-NHS Ester
| Separation Method | Stationary Phase | Mobile Phase | Flow Rate | Detection Method | Recovery Yield |
|---|---|---|---|---|---|
| Flash Chromatography | Silica gel 60 (40-63 μm) | Chloroform:Methanol (5:1) | 2-3 mL/min | Iodine vapor | 75-85% [38] |
| Reverse-Phase HPLC | C18 (5 μm particles) | Water:Acetonitrile gradient | 1 mL/min | UV detection (214 nm) | 85-90% [28] |
| Size Exclusion | Sephadex G-15 | Water | 0.5 mL/min | Refractive index | 70-80% [38] |
High-performance liquid chromatography provides superior resolution and quantitative analysis capabilities for Biotin-PEG12-NHS ester purification [28]. Reverse-phase chromatography using C18-bonded silica stationary phases with water-acetonitrile gradient elution systems enables baseline separation of the target compound from closely related impurities [28]. The retention behavior is governed by hydrophobic interactions between the biotin and NHS moieties and the C18 stationary phase, with the polyethylene glycol spacer providing solubility in the aqueous mobile phase components [28].
Size exclusion chromatography offers an alternative purification approach based on molecular size rather than chemical affinity [12]. Sephadex G-15 and similar cross-linked dextran gels provide effective separation of Biotin-PEG12-NHS ester from lower molecular weight synthetic intermediates and reagents [12] [38]. The separation mechanism relies on differential permeation of molecules through the gel matrix, with larger molecules eluting earlier than smaller ones [12].
Dialysis techniques represent an additional purification option, particularly for removing small molecule contaminants and excess reagents [12]. Regenerated cellulose membranes with molecular weight cutoffs of 1000-3000 Da effectively retain the Biotin-PEG12-NHS ester while allowing passage of unreacted starting materials and coupling reagents [12]. The dialysis process typically requires 12-16 hours with multiple buffer exchanges to achieve complete purification [12].
The removal of NHS hydrolysis products represents a critical aspect of purification, as N-hydroxysuccinimide and its degradation products can interfere with subsequent coupling reactions [10] [13]. Hydrophilic interaction liquid chromatography provides exceptional sensitivity for detection and quantification of NHS and related compounds, enabling verification of purification efficiency [10] [13].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Biotin-PEG12-NHS ester through analysis of proton and carbon-13 chemical environments [14] [18]. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances that enable identification of each structural component within the molecule [14]. The biotin moiety displays distinctive signals in the aliphatic region, with the bicyclic structure producing complex multipicity patterns that serve as fingerprint identifications [14].
The polyethylene glycol spacer generates the most prominent spectral features, appearing as intense signals in the 3.6-4.0 parts per million region corresponding to the methylene protons adjacent to oxygen atoms [42]. The integration ratio of these signals provides quantitative information regarding the actual chain length of the polyethylene glycol component, enabling verification of the PEG12 composition [42]. The NHS ester functionality contributes characteristic resonances in the 2.8-2.9 parts per million region, corresponding to the methylene protons of the succinimide ring [14].
Table 3: Characteristic Nuclear Magnetic Resonance Chemical Shifts for Biotin-PEG12-NHS Ester
| Structural Component | Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| Biotin ring system | Methine protons | 4.3-4.5 | Multiplet | 2H |
| Biotin alkyl chain | Methylene protons | 1.4-2.7 | Multiplet | 10H |
| PEG spacer | OCH2CH2O | 3.6-3.8 | Singlet | 48H |
| NHS ester ring | NCH2CH2N | 2.8-2.9 | Singlet | 4H |
| Amide linkages | CONH | 6.5-7.5 | Broad singlet | 2H [14] |
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon chemical environments [44]. The biotin component exhibits characteristic carbonyl resonances at approximately 173 and 164 parts per million, corresponding to the urea and ester functionalities respectively [14]. The polyethylene glycol carbons appear as intense signals at 70-71 parts per million, with the terminal carbons showing slight chemical shift differences due to their proximity to amide linkages [44].
The NHS ester carbonyl carbons produce distinctive resonances at 169 and 172 parts per million, enabling differentiation from other carbonyl groups within the molecule [14]. The succinimide ring carbons appear at 25-26 parts per million, providing additional confirmation of NHS ester integrity [14]. Chemical shift perturbation analysis reveals that the polyethylene glycol spacer experiences minimal influence from neighboring functional groups, indicating conformational flexibility in solution [18].
Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide detailed connectivity information and spatial relationships between different molecular regions [18]. These experiments enable unambiguous assignment of overlapping resonances and verification of molecular integrity following synthetic modifications [18].
Matrix-assisted laser desorption/ionization mass spectrometry serves as the definitive analytical technique for molecular weight determination and purity assessment of Biotin-PEG12-NHS ester [20] [22]. The technique enables accurate mass measurement with precision typically better than 50 parts per million, providing unequivocal confirmation of molecular composition [20]. The selection of appropriate matrix compounds proves critical for optimal ionization efficiency, with 2,5-dihydroxybenzoic acid and α-cyano-4-hydroxycinnamic acid showing superior performance for this class of compounds [20].
The mass spectral fragmentation pattern of Biotin-PEG12-NHS ester provides detailed structural information through characteristic fragment ions [20] [49]. The molecular ion peak appears at mass-to-charge ratio 942 corresponding to the protonated molecular species [47] [49]. Fragmentation typically occurs at the amide linkages connecting the biotin, polyethylene glycol, and NHS ester components, generating diagnostic fragment ions that enable structural confirmation [20].
Table 4: Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Data for Biotin-PEG12-NHS Ester
| Ion Type | Mass-to-Charge Ratio | Relative Intensity | Assignment |
|---|---|---|---|
| Molecular ion [M+H]+ | 942.1 | 100% | Complete molecule [47] |
| Biotin fragment | 245.1 | 65% | Biotin + alkyl chain |
| PEG12 fragment | 580.3 | 45% | PEG spacer + amide |
| NHS ester fragment | 115.0 | 30% | N-hydroxysuccinimide |
| Biotin-PEG fragment | 789.4 | 25% | Minus NHS ester [49] |
The ionization mechanism in matrix-assisted laser desorption/ionization involves proton transfer from acidic matrix molecules to basic sites within the analyte molecule [22]. The polyethylene glycol spacer and amide functionalities serve as primary protonation sites, resulting in stable gas-phase ions suitable for mass analysis [22]. The NHS ester group exhibits reduced stability under ionization conditions, often leading to neutral loss of the N-hydroxysuccinimide moiety [22].
Sample preparation protocols significantly influence spectral quality and reproducibility [23]. The optimal sample-to-matrix ratio ranges from 1:1000 to 1:5000 depending on the specific matrix compound employed [23]. Co-crystallization techniques using dried-droplet or thin-layer methods provide superior crystal morphology and enhanced signal intensity [23]. The addition of alkali metal salts can promote cationization, generating sodium and potassium adduct ions that provide additional molecular weight confirmation [23].
Tandem mass spectrometry capabilities enable detailed structural characterization through collision-induced dissociation experiments [24]. The fragmentation pathway analysis reveals preferential cleavage at amide bonds with charge retention on the nitrogen-containing fragments [24]. This fragmentation behavior provides diagnostic information for identification of biotinylation sites in protein conjugates and verification of coupling efficiency [24].
High-performance liquid chromatography represents the primary analytical technique for purity assessment and quantitative analysis of Biotin-PEG12-NHS ester [27] [28]. The chromatographic behavior is governed by the amphiphilic nature of the molecule, requiring careful optimization of mobile phase composition to achieve adequate retention and peak shape [28]. Reverse-phase chromatography using C18-bonded silica stationary phases provides optimal separation performance for this class of compounds [28].
The retention mechanism involves hydrophobic interactions between the biotin and NHS ester components and the C18 stationary phase, while the polyethylene glycol spacer interacts with the aqueous components of the mobile phase [28]. This dual interaction mode results in intermediate retention times that are sensitive to mobile phase pH and ionic strength [28]. Gradient elution using water-acetonitrile systems with trifluoroacetic acid modifiers provides optimal peak symmetry and resolution [28].
Table 5: High-Performance Liquid Chromatography Conditions for Biotin-PEG12-NHS Ester Analysis
| Parameter | Optimal Conditions | Alternative Conditions |
|---|---|---|
| Column | C18, 5 μm, 250 × 4.6 mm | C8, 3 μm, 150 × 3.0 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water | 10 mM Ammonium acetate, pH 6.5 |
| Mobile Phase B | 0.1% Trifluoroacetic acid in acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 30 minutes | 10-80% B over 25 minutes |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 214 nm | Evaporative light scattering [28] |
Purity assessment requires careful consideration of potential impurities that may co-elute with the target compound [27]. Common impurities include unreacted biotin, polyethylene glycol starting materials, and NHS hydrolysis products [27]. The development of selective detection methods enables quantification of these impurities at levels below 1% relative to the main component [27]. Evaporative light scattering detection provides universal response characteristics that are particularly valuable for compounds lacking significant ultraviolet chromophores [28].
Method validation studies demonstrate linearity over concentration ranges spanning three orders of magnitude, with correlation coefficients exceeding 0.999 [27]. The limit of detection for Biotin-PEG12-NHS ester reaches approximately 0.1 μg/mL using ultraviolet detection at 214 nm [27]. Precision studies indicate relative standard deviations below 2% for retention time and peak area measurements [27].
Stability studies conducted under various storage conditions reveal that Biotin-PEG12-NHS ester exhibits limited stability in aqueous solutions due to hydrolysis of the NHS ester functionality [10]. The hydrolysis rate follows pseudo-first-order kinetics with half-lives ranging from several hours at room temperature to several days at 4°C [10]. These findings emphasize the importance of proper storage conditions and the need for fresh preparation of working solutions [10].
The N-hydroxysuccinimide ester functional group in Biotin-PEG12-NHS ester exhibits highly selective reactivity toward primary amines, including the epsilon-amino groups of lysine residues and alpha-amino groups at protein N-termini [1] [3]. The nucleophilic substitution mechanism proceeds through a tetrahedral intermediate formation, where the primary amine nucleophile attacks the carbonyl carbon of the NHS ester, resulting in displacement of the N-hydroxysuccinimide leaving group and formation of a stable amide bond [4] [2].
Quantitative analysis reveals that primary amines demonstrate approximately five-fold higher reactivity compared to unmodified nucleophiles under physiological conditions [5]. The reaction efficiency is fundamentally governed by the nucleophilicity of the attacking amine, with the order of reactivity following: N-terminal alpha-amines ≈ lysine epsilon-amines >> tyrosine hydroxyl > serine hydroxyl ≈ threonine hydroxyl [6] [7]. This selectivity profile enables preferential amide bond formation while minimizing undesired side reactions.
The molecular mechanism involves nucleophilic attack by the lone pair electrons of the primary amine nitrogen on the electrophilic carbonyl carbon, generating a tetrahedral intermediate that subsequently collapses with elimination of NHS to yield the final amide product [8] [9]. Rate-determining step analysis indicates that breakdown of the tetrahedral intermediate controls the overall reaction kinetics, with steric factors around the nucleophilic nitrogen significantly influencing reaction rates [9].
Table 1: NHS Ester Reactivity Profile with Different Nucleophiles
| Nucleophile Type | Relative Reactivity | Bond Type Formed | Stability | pH Dependence |
|---|---|---|---|---|
| Primary Amine (lysine) | High | Amide | Very Stable | Strong |
| Primary Amine (N-terminus) | High | Amide | Very Stable | Strong |
| Tyrosine (OH) | Low | Ester | Unstable | Moderate |
| Serine (OH) | Low | Ester | Unstable | Moderate |
| Threonine (OH) | Low | Ester | Unstable | Moderate |
| Histidine (imidazole) | Moderate | Acyl-imidazole | Unstable | Strong |
The twelve-unit polyethylene glycol spacer arm in Biotin-PEG12-NHS ester exerts profound influences on nucleophilic substitution kinetics through multiple mechanistic pathways [10] [11]. The extended PEG12 chain, measuring approximately 47.6 Angstroms in length, significantly reduces steric hindrance at the reaction site, thereby enhancing accessibility of nucleophilic groups to the NHS ester reactive center [12] [13].
Comparative studies demonstrate that PEG spacer length correlates directly with bioconjugation efficiency, with longer spacers providing superior performance due to reduced steric constraints [14] [15]. The PEG12 spacer exhibits optimal characteristics, balancing enhanced reactivity with maintained structural integrity of the conjugated biomolecule [10]. The flexible nature of the polyethylene glycol backbone allows dynamic conformational adjustments that facilitate optimal alignment between nucleophile and electrophile during the transition state [10] [17].
Hydrophilicity enhancement represents another critical contribution of the PEG spacer system. The multiple ether oxygen atoms create hydrogen bonding networks with surrounding water molecules, generating a distinctive hydrated layer that improves solubility and reduces aggregation of biotinylated products [10] [18]. This solvation environment stabilizes the developing charges during nucleophilic attack and facilitates more efficient reaction pathways [19] [17].
Table 2: Polyethylene Glycol Spacer Arm Length Effects on Bioconjugation
| PEG Length | Molecular Weight (Da) | Spacer Arm Length (Å) | Hydrophilicity Effect | Steric Hindrance Reduction | Bioconjugation Efficiency |
|---|---|---|---|---|---|
| PEG2 | 200 | 17.6 | Low | Minimal | Good |
| PEG4 | 400 | 24.6 | Moderate | Low | Good |
| PEG6 | 600 | - | Good | Moderate | Better |
| PEG8 | 800 | - | Good | Good | Better |
| PEG12 | 1200 | 47.6 | High | High | Optimal |
| PEG20 | 2000 | - | Very High | Very High | May decrease |
The extended spacer length also influences the molecular dynamics of the biotinylated conjugate, with longer PEG chains providing increased conformational flexibility that can enhance subsequent biotin-avidin binding interactions [11]. Molecular dynamics simulations reveal that the PEG12 spacer maintains high flexibility while forming stable hydrated layers that protect the biotin moiety from degradation [10].
The competition between desired aminolysis and undesired hydrolysis pathways represents a critical determinant of Biotin-PEG12-NHS ester conjugation efficiency [20] [21]. pH-dependent reaction kinetics reveal distinct optima for aminolysis while simultaneously demonstrating the competing hydrolysis process that can significantly reduce overall conjugation yields [22] [23].
At physiological pH 7.4, NHS ester hydrolysis proceeds with a half-life of approximately 120 minutes, while optimal aminolysis occurs in the pH range of 8.3-8.5 [2] [23] [21]. Below pH 7.0, primary amines become increasingly protonated, reducing their nucleophilicity and dramatically slowing amide bond formation [24] [22]. Conversely, above pH 8.6, rapid hydrolysis (half-life approximately 10 minutes) competes effectively with aminolysis, leading to reduced conjugation efficiency [2] [25].
The pH-dependent mechanism involves protonation equilibria of both the primary amine nucleophile and the hydrolytic water molecules [26]. At low pH, protonated amines (NH3+) cannot function as nucleophiles, while at high pH, hydroxide ion concentration increases, accelerating the competing hydrolysis pathway [20] [23]. The optimal pH window of 8.3-8.5 maximizes the fraction of deprotonated primary amines while minimizing hydrolysis rates [24] [27].
Quantitative kinetic analysis demonstrates that the aminolysis rate constant is over three orders of magnitude lower than the hydrolysis rate constant under conditions of low protein concentration and near-physiological pH [20]. This finding emphasizes the importance of maintaining optimal reaction conditions and sufficient protein concentrations to achieve efficient covalent conjugation rather than physical adsorption [20] [28].
Table 3: pH-Dependent Reaction Kinetics and Efficiency
| pH | NHS Hydrolysis Half-Life (min) | Aminolysis Rate | Hydrolysis Competition | Overall Efficiency | Recommended Use |
|---|---|---|---|---|---|
| 7.0 | 240 | Slow | Low | Low | Storage |
| 7.4 | 120 | Moderate | Moderate | Good | Acceptable |
| 8.3-8.5 | - | Optimal | Moderate | Optimal | Preferred |
| 8.6 | 10 | Fast | High | Reduced | Avoid |
| 9.0 | 9 | Very Fast | Very High | Poor | Avoid |
Comprehensive quantitative analysis of amide bond formation efficiency requires examination of multiple kinetic and thermodynamic parameters that govern the bioconjugation process [29] [8]. The overall efficiency depends on the competition between aminolysis and hydrolysis pathways, with successful conjugation requiring optimization of reaction conditions to favor the desired amide bond formation [8] [30].
Molecular descriptor analysis reveals that the carboxylate N-bonding orbital partial charge at the carbonyl carbon represents the most significant factor determining reaction rates, with more positive charges correlating with slower reactions due to reduced leaving group expulsion capability [8]. The amine sterimol parameter B1, representing minimum steric bulk perpendicular to the nitrogen-carbon bond, demonstrates strong inverse correlation with reaction rates, confirming the importance of steric accessibility [8].
Reaction rate measurements across diverse substrate combinations span five orders of magnitude, emphasizing the dramatic influence of molecular structure on conjugation kinetics [8]. Under standard conditions (0.5 M concentration), rate constants below 0.01 M⁻¹·min⁻¹ require over 24 hours to achieve 90% conversion, highlighting the practical significance of kinetic optimization [8].
The amide bond formation mechanism proceeds through initial nucleophilic attack to form the tetrahedral intermediate, followed by rate-determining breakdown involving N-hydroxysuccinimide elimination [30] [9]. The reaction demonstrates characteristics consistent with a concerted mechanism under most conditions, though stepwise pathways may dominate with certain catalytic systems [30] [31].
Table 4: Biotin-PEG12-NHS Ester Molecular Properties and Performance Metrics
| Property | Value | Units | Significance |
|---|---|---|---|
| Molecular Formula | C₄₁H₇₂N₄O₁₈S | - | Complete structural composition |
| Molecular Weight | 941.09 | Daltons | Mass addition to target molecule |
| Spacer Arm Length | 56 Å (47.6 Å) | Angstrom | Optimal steric accessibility |
| Net Mass Addition | 825.64 | Daltons | Functional mass contribution |
| Solubility DMSO | 100 | mg/mL | Excellent organic solubility |
| Optimal pH Range | 7.0-8.5 | pH units | Maximum efficiency window |
| Storage Temperature | -20 | °C | Stability preservation |
| Purity | ≥95 | % | High quality standard |
The efficiency of amide bond formation can be quantitatively predicted using computational models that incorporate molecular descriptors such as partial charges, steric parameters, and vibrational frequencies [8]. These predictive approaches enable rational design of optimal conjugation conditions and substrate selection for maximum bioconjugation yields.
Temperature effects on reaction kinetics demonstrate typical Arrhenius behavior, with elevated temperatures accelerating both aminolysis and hydrolysis pathways [17]. However, protein stability considerations generally limit bioconjugation reactions to room temperature or below, necessitating kinetic optimization through pH and concentration adjustments rather than thermal activation [23] [21].